molecular formula C17H12N6 B1418207 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 54296-21-8

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)

Cat. No.: B1418207
CAS No.: 54296-21-8
M. Wt: 300.32 g/mol
InChI Key: GJWZLOMKYIHMNU-UHFFFAOYSA-N
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Description

2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is a complex heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical applications due to their unique electronic properties and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the benzimidazole units . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The imidazole and benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings.

Scientific Research Applications

2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes involved in cell replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is unique due to its dual imidazole and benzimidazole structure, which provides distinct electronic properties and the ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)-1H-imidazol-5-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)20-16(21-11)14-15(19-9-18-14)17-22-12-7-3-4-8-13(12)23-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWZLOMKYIHMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CN3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653147
Record name 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54296-21-8
Record name 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)
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2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)
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